molecular formula C21H23N3O4S B2685183 N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941967-62-0

N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2685183
CAS RN: 941967-62-0
M. Wt: 413.49
InChI Key: RADNMYWUSDGVLI-UHFFFAOYSA-N
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Description

N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds and Their Biological Activities

Research has led to the synthesis of novel compounds derived from specific chemical structures, showing significant biological activities. For instance, the synthesis of new heterocyclic compounds like benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, which exhibited promising anti-inflammatory and analgesic properties, has been explored (Abu‐Hashem et al., 2020).

Antimicrobial and Antituberculosis Agents

The design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been studied. These compounds showed promising activity against Mycobacterium tuberculosis, marking them as potential antituberculosis agents (Jeankumar et al., 2013).

Prokinetic Agents

The synthesis of Cinitapride related benzimidazole derivatives has been reported. These derivatives were explored for their potential as prokinetic agents, particularly in the context of gastrointestinal motility (Srinivasulu et al., 2005).

Metabolic Studies

Compounds like N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate have been labeled with carbon-14 for metabolic studies, demonstrating their utility in pharmacokinetic research (Banitt & Conard, 1981).

Orexin Receptor Antagonism

Compounds such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) have been developed as orexin 1 and 2 receptor antagonists, showing potential in the treatment of insomnia (Renzulli et al., 2011).

Polymer Synthesis

The creation of ordered polymers through direct polycondensation involving compounds like piperazine has been investigated, contributing to advancements in polymer chemistry (Yu et al., 1999).

Antipsychotic Agents

Studies have been conducted on heterocyclic carboxamides, with compounds showing potential as antipsychotic agents. This includes the evaluation of their binding to dopamine and serotonin receptors (Norman et al., 1996).

Antibacterial Agents

Design and synthesis of novel analogs with antibacterial activity, especially against strains like Staphylococcus aureus, have been explored. This includes compounds like Schiff bases derived from 2-aminobenzothiazole (Palkar et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets, inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Mode of Action

The specific interaction of N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . These interactions can lead to a variety of biological outcomes .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . The downstream effects of these interactions can vary greatly, depending on the specific biological activity induced .

Result of Action

The specific molecular and cellular effects of N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Thiazole derivatives are known to induce a variety of biological effects, depending on their specific interactions with their targets .

properties

IUPAC Name

N-[4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-19(13-7-8-15-16(11-13)28-12-27-15)23-21-22-18-14(5-4-6-17(18)29-21)20(26)24-9-2-1-3-10-24/h7-8,11,14H,1-6,9-10,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADNMYWUSDGVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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